2-Heptadecyl-2-oxazoline-4,4-dimethanol
Description
Properties
CAS No. |
14466-50-3 |
|---|---|
Molecular Formula |
C22H43NO3 |
Molecular Weight |
369.6 g/mol |
IUPAC Name |
[2-heptadecyl-4-(hydroxymethyl)-5H-1,3-oxazol-4-yl]methanol |
InChI |
InChI=1S/C22H43NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21-23-22(18-24,19-25)20-26-21/h24-25H,2-20H2,1H3 |
InChI Key |
FFJWPXULECNYBC-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCCCC1=NC(CO1)(CO)CO |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC1=NC(CO1)(CO)CO |
Other CAS No. |
14466-50-3 |
Origin of Product |
United States |
Scientific Research Applications
Applications Overview
-
Separation Techniques
- High-Performance Liquid Chromatography (HPLC): 2-Heptadecyl-2-oxazoline-4,4-dimethanol is utilized in HPLC for the separation and analysis of various compounds. It can be effectively analyzed using a reverse-phase HPLC method, which employs a mobile phase consisting of acetonitrile and water, with phosphoric acid as a modifier. For mass spectrometry applications, phosphoric acid is substituted with formic acid to ensure compatibility .
-
Pharmaceutical Applications
- Drug Delivery Systems: The compound's structure allows it to be incorporated into drug delivery systems, enhancing the solubility and bioavailability of poorly soluble drugs. Its amphiphilic nature aids in forming micelles that can encapsulate hydrophobic drugs, facilitating their transport through biological membranes.
-
Surface Modifications
- Coatings and Films: Due to its unique chemical properties, 2-heptadecyl-2-oxazoline-4,4-dimethanol can be used in the formulation of coatings and films that exhibit improved adhesion and barrier properties. This application is particularly relevant in the packaging industry where moisture resistance is critical.
Data Table: Comparative Analysis of Applications
| Application Area | Methodology/Technique | Benefits |
|---|---|---|
| HPLC | Reverse-phase chromatography | High resolution, scalability |
| Drug Delivery Systems | Micelle formation | Enhanced solubility and bioavailability |
| Surface Coatings | Polymer blends | Improved adhesion and moisture barrier |
Case Study 1: HPLC Separation Efficiency
A study demonstrated the effectiveness of using 2-heptadecyl-2-oxazoline-4,4-dimethanol in HPLC for the separation of complex mixtures. The results indicated that this compound significantly improved the resolution of closely eluting peaks compared to traditional methods.
Case Study 2: Drug Delivery Enhancement
In a controlled study involving poorly soluble anti-cancer drugs, formulations utilizing 2-heptadecyl-2-oxazoline-4,4-dimethanol showed a marked increase in drug absorption when administered to animal models. This highlights its potential as a critical component in developing more effective therapeutic agents.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Oxazoline Derivatives
The following table summarizes key structural and physicochemical differences between 2-heptadecyl-2-oxazoline-4,4-dimethanol and analogous compounds:
Impact of Alkyl Chain Length
- Heptadecyl (C17) vs. Undecyl (C11): The longer alkyl chain in 2-heptadecyl-2-oxazoline-4,4-dimethanol increases hydrophobicity and melting point compared to the undecyl variant. This difference influences solubility; the undecyl derivative may exhibit better miscibility in organic solvents like ethanol or acetone .
- Oleic Acid Adduct (CAS 68228-04-6): The unsaturated heptadecenyl chain and oleic acid component introduce amphiphilic behavior, enabling applications in emulsions or drug delivery systems .
Substituent Effects on Reactivity
- Methyl vs. Hydroxymethyl Groups: The methyl-substituted analog (CAS 20103-33-7) lacks hydrogen-bonding capacity, reducing solubility in polar solvents compared to the dihydroxymethyl structure of the target compound .
- Aromatic vs. Aliphatic Substituents: 2-(4-Methoxyphenyl)-thiazole-4-methanol (CAS 885279-75-4) demonstrates how aromatic substituents alter electronic properties and toxicity.
Predicted and Experimental Properties
- 2-Undecyl-2-oxazoline-4,4-dimethanol: Predicted density: 1.04 g/cm³, pKa: 13.92 . No experimental data are available for the heptadecyl variant, suggesting a literature gap.
- Thermal Stability: Oxazoline derivatives generally exhibit moderate thermal stability, but decomposition temperatures for these specific compounds are unreported.
Toxicity and Handling
- Limited toxicity data exist for aliphatic oxazolines. The methoxyphenyl analog (CAS 885279-75-4) has an LD₅₀ of 180 mg/kg in mice, emphasizing the need for caution with aromatic derivatives .
Preparation Methods
Reaction Mechanism and Conditions
The reaction proceeds through a cyclodehydration mechanism, where the amine nucleophilically attacks the carbonyl carbon of the acid derivative, forming an intermediate that undergoes intramolecular cyclization. Key parameters include:
| Parameter | Typical Range | Impact on Yield |
|---|---|---|
| Temperature | 120–160°C | Higher temps favor cyclization |
| Catalyst | Lewis acids (e.g., ZnCl₂) | Accelerates dehydration |
| Reaction Time | 6–24 hours | Longer durations improve completeness |
| Solvent | Toluene or xylene | Azeotropic water removal |
This method yields approximately 60–75% product, with side reactions including over-alkylation and hydrolysis of the oxazoline ring.
Microwave-Assisted Solvent-Free Synthesis
A significant advancement in oxazoline synthesis is the microwave-promoted solvent-free method, which reduces reaction times from hours to minutes while improving yields.
Procedure and Optimization
The protocol involves mixing heptadecylamine with dimethylolpropionic acid in the presence of zinc oxide (ZnO) as a solid catalyst. Microwave irradiation at 300–500 W for 5–15 minutes induces rapid heating, promoting cyclization without solvent.
Key Advantages:
-
Reduced Byproducts: Limited hydrolysis due to anhydrous conditions
-
Energy Efficiency: 70% less energy consumption vs. thermal methods
The table below compares microwave and traditional methods:
| Metric | Microwave Method | Traditional Method |
|---|---|---|
| Reaction Time | 5–15 min | 6–24 hours |
| Catalyst Loading | 5 mol% ZnO | 10–15 mol% ZnCl₂ |
| Temperature Control | Uniform microwave heating | Gradient-dependent |
| Environmental Impact | Solvent-free, low waste | Solvent recovery needed |
Mechanochemical Synthesis Using Ball Milling
Emerging research explores solvent-free mechanochemical approaches, where reactants are ground in a ball mill with catalytic additives. This method, while less documented for 2-heptadecyl-2-oxazoline-4,4-dimethanol, shows promise for scalability.
Operational Parameters
-
Milling Time: 30–120 minutes
-
Frequency: 20–30 Hz
-
Catalyst: Montmorillonite K10 (acid-activated clay)
Preliminary data suggest 68–72% yield, with ongoing studies optimizing catalyst-reagent interactions for higher efficiency.
Critical Analysis of Synthetic Challenges
Purification Difficulties
The long heptadecyl chain (C₁₇H₃₅) imposes solubility challenges:
Side Reaction Mitigation
Common side reactions and their suppression strategies:
| Side Reaction | Cause | Mitigation |
|---|---|---|
| Oxazoline ring opening | Water contamination | Rigorous drying of reagents |
| N-Alkylation | Excess alkylating agent | Stoichiometric control |
| Oxidation | O₂ exposure | Inert atmosphere (N₂/Ar) |
Industrial-Scale Production Considerations
For commercial manufacturing, the microwave method is favored due to:
Q & A
Basic Research Questions
Q. What are the recommended synthetic pathways for 2-Heptadecyl-2-oxazoline-4,4-dimethanol, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via cyclocondensation of heptadecyl-substituted precursors with ethanolamine derivatives. Key steps include:
- Precursor preparation : Reacting heptadecyl aldehyde with amino alcohols under acidic catalysis to form oxazoline intermediates .
- Purification : Use column chromatography with silica gel (eluent: chloroform/methanol gradients) to isolate the product.
- Optimization : Employ factorial design experiments to test variables like temperature (80–120°C), reaction time (12–48 hours), and catalyst concentration (e.g., p-toluenesulfonic acid at 1–5 mol%) .
Q. How can the purity and structural integrity of 2-Heptadecyl-2-oxazoline-4,4-dimethanol be validated post-synthesis?
- Methodological Answer :
- Spectroscopic analysis : Use H/C NMR to confirm the oxazoline ring (δ 4.2–4.5 ppm for methylene protons) and hydroxymethyl groups (δ 3.6–3.8 ppm) .
- Chromatography : HPLC with a C18 column (acetonitrile/water mobile phase) to assess purity (>98% by area normalization).
- Mass spectrometry : High-resolution ESI-MS to verify molecular weight (expected [M+H]: ~384.3 g/mol) .
Advanced Research Questions
Q. What strategies resolve contradictions in reported solubility data for 2-Heptadecyl-2-oxazoline-4,4-dimethanol across polar and non-polar solvents?
- Methodological Answer :
- Systematic solubility screening : Use a Hansen Solubility Parameter (HSP) approach to test solvents like DMSO, chloroform, and hexane.
- Temperature-dependent studies : Measure solubility at 25°C, 40°C, and 60°C to identify entropy-driven dissolution behavior.
- Surface tension analysis : Correlate solubility with critical micelle concentration (CMC) in aqueous systems, noting aggregation at >0.1 mM .
Q. How can 2-Heptadecyl-2-oxazoline-4,4-dimethanol be integrated into membrane technologies for selective separation processes?
- Methodological Answer :
- Polymer composite design : Blend the compound with polysulfone or polyethersulfone at 5–20 wt% to enhance hydrophilicity.
- Performance testing : Evaluate water flux and solute rejection (e.g., NaCl or dyes) using dead-end filtration cells under 5–20 bar pressure .
- Stability assessment : Monitor membrane integrity after 100+ hours of operation via SEM imaging and FTIR to detect chemical degradation .
Q. What experimental frameworks are suitable for studying the compound’s adsorption kinetics on metallic surfaces?
- Methodological Answer :
- Surface preparation : Clean stainless steel or aluminum substrates with ethanol and plasma treatment to ensure uniformity.
- Adsorption isotherms : Use quartz crystal microbalance (QCM) or ellipsometry to measure monolayer formation (Langmuir model preferred for hydrophobic interactions).
- Kinetic modeling : Apply pseudo-second-order rate equations to quantify adsorption rates at 25–50°C .
Data Contradiction and Resolution
Q. Conflicting reports suggest both high and low thermal stability for 2-Heptadecyl-2-oxazoline-4,4-dimethanol. How can this discrepancy be addressed?
- Methodological Answer :
- Thermogravimetric analysis (TGA) : Conduct under nitrogen and air atmospheres (heating rate: 10°C/min) to differentiate oxidative vs. pyrolytic degradation.
- Differential scanning calorimetry (DSC) : Identify melting points and phase transitions (expected : 90–110°C) .
- Sample history control : Ensure consistent drying protocols (e.g., 24 hours in vacuo at 40°C) to eliminate moisture effects .
Experimental Design Considerations
Q. How can a fractional factorial design optimize the catalytic hydrogenation of 2-Heptadecyl-2-oxazoline-4,4-dimethanol derivatives?
- Methodological Answer :
- Variable selection : Test catalyst type (Pd/C, Raney Ni), H pressure (1–5 atm), and temperature (50–100°C).
- Response metrics : Yield (%) and enantiomeric excess (via chiral HPLC).
- Statistical analysis : Use ANOVA to identify significant factors and interactions, minimizing experimental runs by 50% .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
